2-(3'-Pyridyl)phenylacetic acid
Overview
Description
2-(3’-Pyridyl)phenylacetic acid is an organic compound with the molecular formula C13H11NO2 It consists of a phenylacetic acid moiety substituted with a pyridyl group at the 3’ position
Mechanism of Action
Target of Action
It is known that phenylacetic acid derivatives can interact with various biological targets
Mode of Action
Phenylacetic acid, a related compound, undergoes ketonic decarboxylation to form ketones
Biochemical Pathways
Phenylacetic acid is known to be involved in the catabolism of aromatic compounds
Pharmacokinetics
It is known that phenylacetic acid undergoes hydrolysis involving arylesterase in plasma and carboxylesterase in liver microsomes and cytosol
Result of Action
It is known that phenylacetic acid has various biological effects, including acting as an active auxin, a type of plant hormone, found predominantly in fruits
Action Environment
It is known that boronic acids and their esters, which are related to 2-(3’-pyridyl)phenylacetic acid, are only marginally stable in water
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3’-Pyridyl)phenylacetic acid typically involves the following steps:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of pyridine with a halogenated phenylacetic acid under palladium catalysis.
Grignard Reaction: Another approach involves the reaction of a Grignard reagent derived from 3-bromopyridine with a suitable phenylacetic acid derivative.
Industrial Production Methods: Industrial production methods for 2-(3’-Pyridyl)phenylacetic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3’-Pyridyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
2-(3’-Pyridyl)phenylacetic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biological Studies: It is employed in studies investigating the biological activity of pyridine-containing compounds.
Industrial Applications:
Comparison with Similar Compounds
Phenylacetic Acid: A simple analog without the pyridyl group, used in various chemical syntheses.
2-Phenylpyridine: Lacks the acetic acid moiety, used in coordination chemistry and as a ligand.
3-Pyridylacetic Acid: Similar structure but with the pyridyl group directly attached to the acetic acid.
Uniqueness: 2-(3’-Pyridyl)phenylacetic acid is unique due to the presence of both a pyridyl and a phenylacetic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-pyridin-3-ylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)8-10-4-1-2-6-12(10)11-5-3-7-14-9-11/h1-7,9H,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPVQDCSSJCWGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375192 | |
Record name | 2-(3'-Pyridyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675602-63-8 | |
Record name | Benzeneacetic acid, 2-(3-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675602-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3'-Pyridyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 675602-63-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.